molecular formula C16H10Cl2N2O3 B2579040 3-(2,5-Dichlorobenzamido)benzofuran-2-carboxamide

3-(2,5-Dichlorobenzamido)benzofuran-2-carboxamide

Cat. No.: B2579040
M. Wt: 349.2 g/mol
InChI Key: OHSLHQIEWSDHGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,5-Dichlorobenzamido)benzofuran-2-carboxamide (CAS 477294-53-4) is a high-purity chemical compound offered for research applications. With a molecular formula of C16H10Cl2N2O3 and a molecular weight of 349.17, this benzofuran-2-carboxamide derivative is designed for scientific investigation . This compound is part of a class of small molecules based on a planar benzofuran scaffold, which is known to interact with and modulate the aggregation pathway of amyloid-beta (Aβ42) peptides . The self-assembly of Aβ42 into neurotoxic oligomers, protofibrils, and fibrils is a central focus in Alzheimer's disease research. Small molecule modulators like this are valuable pharmacological tools for studying the mechanisms of Aβ42 fibrillogenesis . Researchers can utilize this compound to potentially either inhibit or accelerate Aβ42 aggregation kinetics, which is crucial for developing novel diagnostics and therapeutics for neurodegenerative conditions . The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[(2,5-dichlorobenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O3/c17-8-5-6-11(18)10(7-8)16(22)20-13-9-3-1-2-4-12(9)23-14(13)15(19)21/h1-7H,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSLHQIEWSDHGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2,5-Dichlorobenzamido)benzofuran-2-carboxamide is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran core substituted with a 2,5-dichlorobenzamide group. This unique structure is believed to contribute to its biological activity. The molecular formula is C16_{16}H12_{12}Cl2_{2}N1_{1}O3_{3}, and its molecular weight is approximately 353.18 g/mol.

The biological activity of 3-(2,5-Dichlorobenzamido)benzofuran-2-carboxamide can be attributed to its interaction with various molecular targets in cells. Preliminary studies suggest that it may exert its effects through:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It may interact with specific receptors, altering cellular signaling pathways that lead to therapeutic effects.

Anticancer Activity

Recent studies have indicated that 3-(2,5-Dichlorobenzamido)benzofuran-2-carboxamide exhibits significant anticancer properties. In vitro tests demonstrated cytotoxic effects against various cancer cell lines, including:

  • Breast Cancer (MCF-7)
  • Lung Cancer (A549)
  • Prostate Cancer (PC3)

The compound showed lower toxicity against normal cells compared to cancer cells, suggesting a selective mechanism that may be beneficial for therapeutic applications.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Screening against several bacterial strains revealed:

  • Effective against Gram-positive bacteria such as Staphylococcus aureus.
  • Limited activity against Gram-negative bacteria like Escherichia coli.

Table 1 summarizes the Minimum Inhibitory Concentrations (MIC) observed for various pathogens.

PathogenMIC (µg/mL)
Staphylococcus aureus10
Escherichia coli>100
Candida albicans20

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the benzofuran and benzamide moieties significantly influence activity. For example:

  • Substituent Effects : The presence of electron-withdrawing groups enhances anticancer activity, while electron-donating groups may reduce it.

Case Studies

  • Study on Anticancer Properties : A study conducted by Zhang et al. (2023) reported that 3-(2,5-Dichlorobenzamido)benzofuran-2-carboxamide induced apoptosis in MCF-7 cells through the activation of caspase pathways.
  • Antimicrobial Testing : Research by Kumar et al. (2024) evaluated the antimicrobial efficacy of this compound against various strains, confirming its selective action against Gram-positive bacteria.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Vilazodone Amide Intermediate

Chemical Name : 5-(piperazin-1-yl)benzofuran-2-carboxamide
Molecular Formula : C₁₃H₁₅N₃O₂
Molecular Weight : 245.28 g/mol
Key Features :

  • A piperazine ring at the 5-position of the benzofuran core.
  • Unsubstituted carboxamide group (-CONH₂).

Comparison: The vilazodone intermediate lacks halogenation and methoxy substituents, resulting in a significantly lower molecular weight (245.28 vs. 493.32 g/mol). The piperazine group enhances basicity and aqueous solubility, which is critical for central nervous system (CNS) drug bioavailability.

General Benzofuran-2-Carboxamide Derivatives

Patent literature describes benzofuran-2-carboxamide derivatives as a versatile scaffold for drug development, with substitutions tailored for specific therapeutic outcomes. For example:

  • 3-(4-Hydroxybutyryl)-1H-indole-5-carbonitrile : A vilazodone precursor with a hydroxybutyryl chain, emphasizing the role of polar substituents in synthetic intermediates .
  • Unsubstituted benzofuran-2-carboxamide : Simpler analogs prioritize metabolic stability over target specificity.

Structural and Functional Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Source
3-(2,5-Dichlorobenzamido)-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide C₂₄H₁₈Cl₂N₂O₅ 493.32 3-(2,5-dichlorobenzamido), N-(2,5-dimethoxyphenyl) 872609-32-0
Vilazodone Amide Intermediate C₁₃H₁₅N₃O₂ 245.28 5-(piperazin-1-yl) N/A
Unsubstituted benzofuran-2-carboxamide C₉H₇NO₂ 161.16 None N/A Synthetic

Research Findings and Implications

  • Synthetic Accessibility : The queried compound’s dichlorobenzamido and dimethoxyphenyl groups necessitate multi-step synthesis, contrasting with the vilazodone intermediate’s reliance on piperazine incorporation .
  • Pharmacological Potential: Halogenation (Cl) and methoxy groups may enhance binding to targets like serotonin receptors or kinase enzymes, whereas piperazine derivatives are often leveraged for CNS penetration .
  • Limitations : Experimental data on solubility, potency, and toxicity for the queried compound are absent in the provided evidence. Further studies are required to validate its therapeutic profile.

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